molecular formula C22H18ClN3O2S2 B2473175 N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105240-16-1

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2473175
CAS No.: 1105240-16-1
M. Wt: 455.98
InChI Key: XESCKVPKWUORSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 5-chloro-2-methylphenyl group attached via an acetamide linker and a 3-methyl-4-oxo-6-phenyl substitution on the thienopyrimidine scaffold. Its structural complexity arises from the sulfur-containing heterocycle and halogenated aromatic substituents, which influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESCKVPKWUORSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienopyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C18H18ClN3O2S, with a molecular weight of approximately 373.87 g/mol. The presence of the chloro and methyl groups on the phenyl ring and the thienopyrimidine core contributes to its biological properties.

Thienopyrimidine derivatives, including the compound , have been shown to exert antimicrobial effects by disrupting essential cellular processes in microorganisms. They can inhibit key enzymes involved in bacterial DNA replication and cell wall synthesis, leading to bacterial cell death. This mechanism is crucial for their effectiveness against various bacterial strains.

Efficacy Against Bacteria

Research has demonstrated that thienopyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLStrong
Staphylococcus aureus16 µg/mLStrong
Bacillus subtilis64 µg/mLModerate
Mycobacterium tuberculosis8 µg/mLVery strong

These results indicate that the compound has a potent antibacterial effect, particularly against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound possess anticancer properties. They have been tested against various cancer cell lines with promising results:

Cancer Cell Line IC50 (µM) Activity
HeLa10Highly effective
MCF715Effective
A54920Moderate

The compound's ability to inhibit cell proliferation in these cancer cell lines indicates its potential as an anticancer agent.

Case Studies

  • Antimicrobial Study : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of thienopyrimidine derivatives for their antimicrobial properties. The study found that compounds with similar structures had significant activity against both bacterial and fungal strains, supporting the potential of this compound as an effective antimicrobial agent .
  • Anticancer Research : Another study focused on the anticancer effects of thienopyrimidine derivatives reported that certain modifications in the structure enhanced their cytotoxicity against cancer cells. This reinforces the hypothesis that structural variations can lead to increased efficacy in targeting cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioacetamide Linkages

Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core structure: Dihydropyrimidin-4-one instead of thieno[3,2-d]pyrimidin-4-one.
  • Substituents: 2,3-Dichlorophenyl group vs. 5-chloro-2-methylphenyl. 4-Methyl substitution on the pyrimidine ring vs. 3-methyl-6-phenyl on the thienopyrimidine.
  • Physical Properties :
    • Melting point: 230°C .
    • Yield: 80% .
  • Spectroscopic Data :
    • ¹H NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82 (aromatic H), 4.12 (SCH₂) .
    • Molecular Weight : 344.21 g/mol (C₁₃H₁₁Cl₂N₃O₂S) .
Compound B : 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
  • Core structure: Thieno[2,3-d]pyrimidin-4-one (isomeric to the target compound’s [3,2-d] system).
  • Substituents: 5-Methylfuran and allyl groups on the thienopyrimidine vs. 3-methyl-6-phenyl. 2-Methylphenyl vs. 5-chloro-2-methylphenyl.
  • Identifiers : ZINC2886850, MCULE-1297657450 .

Functional Group and Substituent Analysis

Feature Target Compound Compound A Compound B
Core Heterocycle Thieno[3,2-d]pyrimidin-4-one Dihydropyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one
Aromatic Substituent 5-Chloro-2-methylphenyl 2,3-Dichlorophenyl 2-Methylphenyl
Sulfur Linkage Thioacetamide (-S-CH₂-CO-NH-) Thioacetamide Thioacetamide
Additional Groups 3-Methyl, 6-Phenyl 4-Methyl 5-Methylfuran, Allyl
Molecular Weight Not provided in evidence 344.21 g/mol Not provided in evidence

Pharmacological Implications

  • Thienopyrimidine vs. Pyrimidine Cores: The thieno[3,2-d]pyrimidine system in the target compound may enhance π-π stacking with biological targets compared to Compound A’s dihydropyrimidine .
  • Halogen Effects : The 5-chloro group in the target vs. 2,3-dichloro in Compound A could modulate toxicity and binding affinity. Chlorine at meta/para positions often improves metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.